molecular formula C10H14N2O B1462153 N-methyl-2-[(2-methylphenyl)amino]acetamide CAS No. 1021236-82-7

N-methyl-2-[(2-methylphenyl)amino]acetamide

Cat. No.: B1462153
CAS No.: 1021236-82-7
M. Wt: 178.23 g/mol
InChI Key: YTAJVGGWNSAVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-methyl-2-[(2-methylphenyl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of 2-methylphenylamine with N-methylacetamide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-methyl-2-[(2-methylphenyl)amino]acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-methyl-2-[(2-methylphenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

N-methyl-2-[(2-methylphenyl)amino]acetamide can be compared with other similar compounds, such as:

    N-methyl-2-[(2-chlorophenyl)amino]acetamide: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.

    N-methyl-2-[(2-fluorophenyl)amino]acetamide: The presence of a fluorine atom in this compound can significantly alter its biological activity and pharmacokinetic profile.

    N-methyl-2-[(2-bromophenyl)amino]acetamide:

This compound stands out due to its unique combination of chemical properties and versatility in scientific research and industrial applications.

Properties

IUPAC Name

N-methyl-2-(2-methylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-5-3-4-6-9(8)12-7-10(13)11-2/h3-6,12H,7H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAJVGGWNSAVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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